molecular formula C17H15NO2 B11856644 (6-Methoxy-2-phenylquinolin-4-yl)methanol CAS No. 66324-16-1

(6-Methoxy-2-phenylquinolin-4-yl)methanol

Cat. No.: B11856644
CAS No.: 66324-16-1
M. Wt: 265.31 g/mol
InChI Key: ZKYLFUFDOOEMQC-UHFFFAOYSA-N
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Description

(6-Methoxy-2-phenylquinolin-4-yl)methanol is a chemical compound with the molecular formula C16H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2-phenylquinolin-4-yl)methanol typically involves the reaction of 6-methoxy-2-phenylquinoline with formaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methanol group is introduced at the 4-position of the quinoline ring .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-phenylquinolin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Methoxy-2-phenylquinolin-4-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Methoxy-2-phenylquinolin-4-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenylquinolin-4-ol
  • 6-Ethoxy-2-methylquinolin-4-ol
  • 6-Methoxy-1H-indazol-5-ol
  • 2-Chloro-6-phenylpyridin-4-yl)methanol

Uniqueness

(6-Methoxy-2-phenylquinolin-4-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methanol group at the 4-position and methoxy group at the 6-position make it a valuable intermediate for further functionalization and study .

Properties

CAS No.

66324-16-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(6-methoxy-2-phenylquinolin-4-yl)methanol

InChI

InChI=1S/C17H15NO2/c1-20-14-7-8-16-15(10-14)13(11-19)9-17(18-16)12-5-3-2-4-6-12/h2-10,19H,11H2,1H3

InChI Key

ZKYLFUFDOOEMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2CO)C3=CC=CC=C3

Origin of Product

United States

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